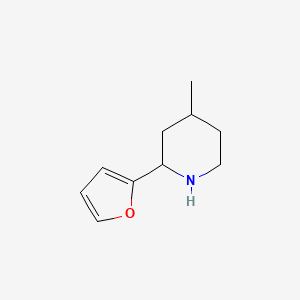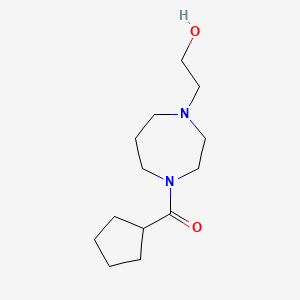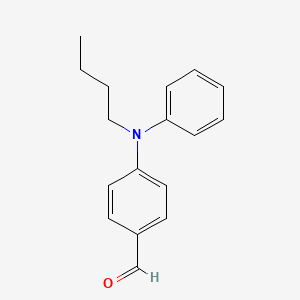
4-(Butyl(phényl)amino)benzaldéhyde
Vue d'ensemble
Description
4-(Butyl(phenyl)amino)benzaldehyde is an organic compound with the molecular formula C17H19NO It features a benzaldehyde moiety substituted with a butyl(phenyl)amino group
Applications De Recherche Scientifique
4-(Butyl(phenyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, pigments, and other materials.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as aminobenzaldehydes, often interact with proteins or enzymes in the body. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, it could inhibit an enzyme, bind to a receptor, or interact with DNA .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its specific target. For instance, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and the presence of functional groups could affect how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
4-(Butyl(phenyl)amino)benzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as 4-hydroxymandelate synthase, which is involved in the production of benzaldehyde from l-phenylalanine . The nature of these interactions often involves the formation of Schiff bases with amines, oximes with hydroxylamine, and hydrazones with phenylhydrazine . These interactions can influence the activity of the enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
The effects of 4-(Butyl(phenyl)amino)benzaldehyde on cells are diverse and can influence several cellular processes. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, 4-(Butyl(phenyl)amino)benzaldehyde can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 4-(Butyl(phenyl)amino)benzaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, the compound can form covalent bonds with enzyme active sites, resulting in enzyme inhibition. Additionally, 4-(Butyl(phenyl)amino)benzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Butyl(phenyl)amino)benzaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Butyl(phenyl)amino)benzaldehyde can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(Butyl(phenyl)amino)benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of 4-(Butyl(phenyl)amino)benzaldehyde can lead to toxicity, affecting vital organs and systems in animal models .
Metabolic Pathways
4-(Butyl(phenyl)amino)benzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key pathways includes its conversion by 4-hydroxymandelate synthase, which plays a role in the production of benzaldehyde from l-phenylalanine . The compound can also influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-(Butyl(phenyl)amino)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of 4-(Butyl(phenyl)amino)benzaldehyde can influence its biological activity and effectiveness in targeting specific tissues .
Subcellular Localization
4-(Butyl(phenyl)amino)benzaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butyl(phenyl)amino)benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with butylphenylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 4-(Butyl(phenyl)amino)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butyl(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(Butyl(phenyl)amino)benzoic acid.
Reduction: 4-(Butyl(phenyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Butylamino)benzaldehyde: Lacks the phenyl group, which may affect its reactivity and applications.
4-(Phenylamino)benzaldehyde: Lacks the butyl group, which may influence its solubility and interaction with other molecules.
4-(Butyl(phenyl)amino)benzoic acid: An oxidized form of the compound with different chemical properties.
Propriétés
IUPAC Name |
4-(N-butylanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-13-18(16-7-5-4-6-8-16)17-11-9-15(14-19)10-12-17/h4-12,14H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVRTFDEHSLQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734790 | |
| Record name | 4-[Butyl(phenyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502990-49-0 | |
| Record name | 4-[Butyl(phenyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


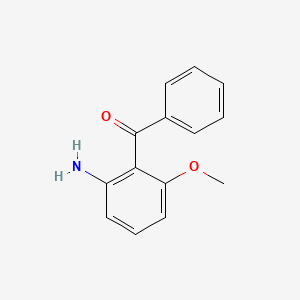
![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)

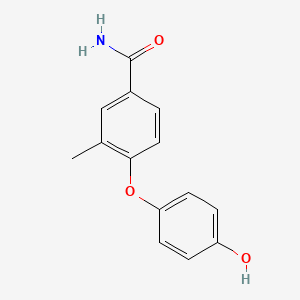
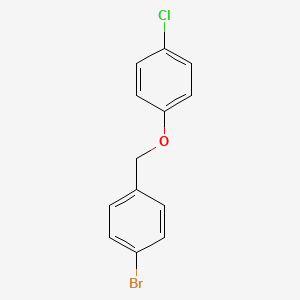


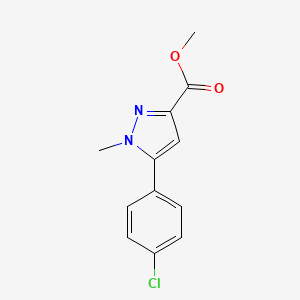
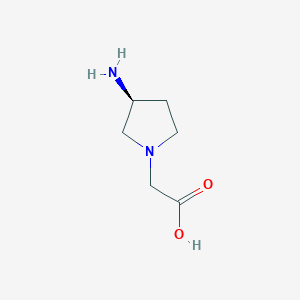
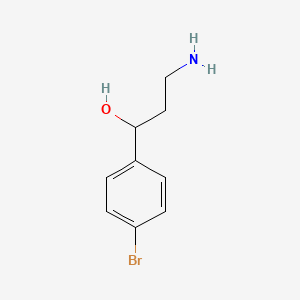
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)
